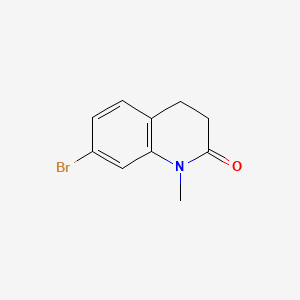
7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electronic Structure Analysis
A study by Schöneboom et al. (2003) focused on the electronic structure of 1-azacyclohexa-2,3,5-triene derivatives, including 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one. The research revealed significant insights into the reactivity of these compounds, particularly with nucleophiles. This understanding is essential for applications in fields like organic synthesis and material science (Schöneboom, Groetsch, Christl, & Engels, 2003).
Stereochemical Studies
Mphahlele et al. (2001) conducted studies on dihydroquinolin-4(1H)-ones, closely related to this compound, focusing on their stereochemistry. Such studies are critical for understanding the molecular configuration of these compounds, impacting their utilization in pharmaceutical research and development (Mphahlele, Hlatshwayo, Ndlovu, & Fernandes, 2001).
Synthesis Applications
In the context of organic synthesis, the paper by Kefayati et al. (2012) discusses the use of a catalytic system for synthesizing dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This research indicates the potential of using this compound in facilitating complex chemical reactions, essential in drug discovery and material sciences (Kefayati, Asghari, & Khanjanian, 2012).
Photoreactivity and Photochromism
Voloshin et al. (2008) explored the photochromic properties of certain hydroxyquinolines, which could include derivatives of this compound. Such properties are crucial for applications in photochemistry and the development of photoresponsive materials (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008).
Structural Characterization and Tautomerism
The structural properties and tautomerism of bromoquinolinones, related to this compound, were examined by Mphahlele et al. (2002). Understanding these aspects is fundamental for applications in chemical modeling and drug design (Mphahlele, Fernandes, El‐Nahas, Ottosson, Ndlovu, Sithole, Dladla, & Waal, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBPEXCFWANWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675443 | |
| Record name | 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086386-20-0 | |
| Record name | 7-Bromo-3,4-dihydro-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086386-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


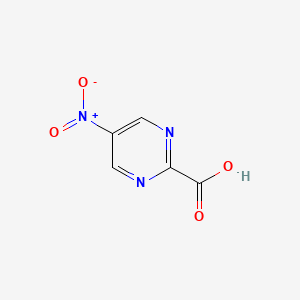

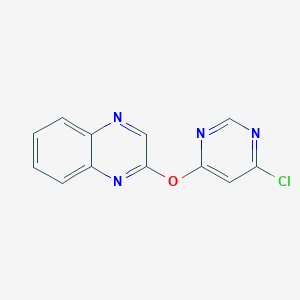
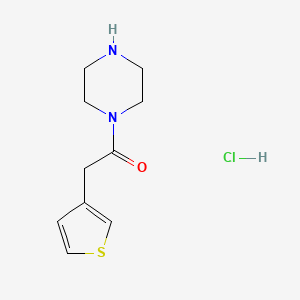

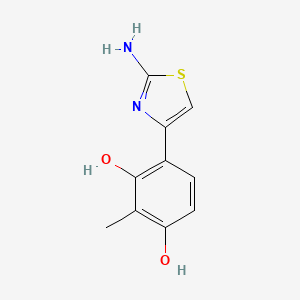



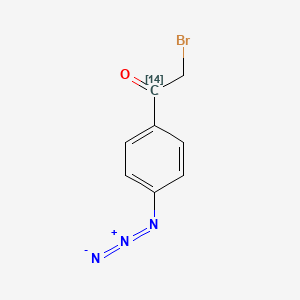
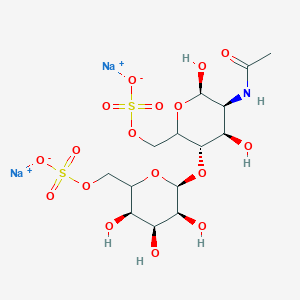

![Ethanone, 1-[2-amino-4-methoxy-5-(2-methoxyethoxy)phenyl]-](/img/structure/B1501362.png)

